(2R)-oxolane-2-carbohydrazide
CAS No.: 1399181-79-3
Cat. No.: VC5992103
Molecular Formula: C5H10N2O2
Molecular Weight: 130.147
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1399181-79-3 |
|---|---|
| Molecular Formula | C5H10N2O2 |
| Molecular Weight | 130.147 |
| IUPAC Name | (2R)-oxolane-2-carbohydrazide |
| Standard InChI | InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 |
| Standard InChI Key | LLGRORFWHFVNIK-SCSAIBSYSA-N |
| SMILES | C1CC(OC1)C(=O)NN |
Introduction
Structural and Stereochemical Features
(2R)-Oxolane-2-carbohydrazide consists of a five-membered oxolane ring with a carbohydrazide (-CONHNH2) group at the C2 position. The (2R) stereochemistry is critical for its interactions in chiral environments, as demonstrated by its distinct spectroscopic profiles. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| IUPAC Name | (2R)-oxolane-2-carbohydrazide |
| SMILES | O1CC@HC(=O)NN |
| Chiral Center Configuration | R at C2 |
The oxolane ring adopts an envelope conformation, with the carbohydrazide group positioned equatorially to minimize steric strain . Nuclear magnetic resonance (NMR) studies of analogous compounds, such as (2R,5S)-5-(4-chlorophenyl)oxolane-2-carbohydrazide, reveal coupling constants (J = 4.8–6.2 Hz) consistent with trans-diaxial hydrogen interactions in the ring .
Synthesis Methodologies
Base-Catalyzed Cyclocondensation
The most efficient synthesis involves reacting (2R)-oxolane-2-carboxylic acid with hydrazine hydrate under basic conditions. A patent-pending method optimizes this process using sodium hydroxide or potassium carbonate as catalysts:
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Reaction Setup:
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Reactants: (2R)-Oxolane-2-carboxylic acid (1.0 eq), hydrazine hydrate (1.2 eq).
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Solvent: Water or polar aprotic solvents (e.g., DMF).
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Base: NaOH (1.1 eq).
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Temperature: 60–140°C under reflux.
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Mechanism:
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Deprotonation of the carboxylic acid by the base forms a carboxylate ion.
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Nucleophilic attack by hydrazine yields the carbohydrazide via an intermediate acyl hydrazide.
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Yield and Purity:
Alternative Routes
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Ester Aminolysis: Methyl (2R)-oxolane-2-carboxylate reacts with hydrazine in ethanol at 80°C (yield: 68%).
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures achieves enantiomeric excess (ee) >99% for the (2R) isomer.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in water (>100 mg/mL) and polar solvents (DMF, DMSO).
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Stability: Stable under inert atmospheres up to 150°C; decomposes via hydrazide cleavage above 200°C.
Spectroscopic Data
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IR (KBr): ν = 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1120 cm⁻¹ (C-O-C) .
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¹H NMR (400 MHz, D₂O): δ 4.25 (m, 1H, H-2), 3.85–3.70 (m, 4H, H-3, H-5), 2.15 (m, 2H, H-4).
Applications in Organic Synthesis
Heterocycle Formation
(2R)-Oxolane-2-carbohydrazide serves as a precursor for triazoles and triazolinones. For example, reaction with isobutyric acid under basic conditions yields 4-amino-3-isopropyl-1,2,4-triazolin-5-one, a herbicidal intermediate :
Chiral Auxiliaries
The (2R) configuration enables asymmetric induction in aldol and Mannich reactions. For instance, it facilitates the synthesis of β-amino alcohols with 85% ee when used as a chiral template.
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C under nitrogen |
| PPE | Gloves, lab coat, goggles |
| Toxicity | LD₅₀ (oral, rat) > 2000 mg/kg |
| Environmental Impact | Biodegradable (OECD 301D) |
While no acute toxicity has been reported, prolonged exposure may cause respiratory irritation. Waste should be neutralized with dilute acetic acid before disposal.
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